Carbonic acid;2,5-dimethylphenol

Oxidative polymerization Crystalline engineering plastics High-temperature polymers

Carbonic acid;2,5-dimethylphenol (CAS 92466-64-3; molecular formula C₁₇H₂₂O₅; MW 306.4 g/mol), systematically named Phenol, 2,5-dimethyl-, carbonate (2:1), is a diaryl carbonate in which two 2,5-dimethylphenol (2,5-xylenol) units are linked through a carbonate bridge. It is formally a 2:1 adduct of 2,5-dimethylphenol with carbonic acid and belongs to the class of aromatic carbonate esters, which serve as key intermediates in phosgene-free polycarbonate synthesis via melt transesterification and as protected precursor forms of substituted phenols.

Molecular Formula C17H22O5
Molecular Weight 306.4 g/mol
CAS No. 92466-64-3
Cat. No. B14366387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic acid;2,5-dimethylphenol
CAS92466-64-3
Molecular FormulaC17H22O5
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)O.CC1=CC(=C(C=C1)C)O.C(=O)(O)O
InChIInChI=1S/2C8H10O.CH2O3/c2*1-6-3-4-7(2)8(9)5-6;2-1(3)4/h2*3-5,9H,1-2H3;(H2,2,3,4)
InChIKeyPNPKHJRGIUDJAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbonic Acid;2,5-Dimethylphenol (CAS 92466-64-3): Procurement-Relevant Identity, Class, and Baseline Characteristics


Carbonic acid;2,5-dimethylphenol (CAS 92466-64-3; molecular formula C₁₇H₂₂O₅; MW 306.4 g/mol), systematically named Phenol, 2,5-dimethyl-, carbonate (2:1), is a diaryl carbonate in which two 2,5-dimethylphenol (2,5-xylenol) units are linked through a carbonate bridge . It is formally a 2:1 adduct of 2,5-dimethylphenol with carbonic acid and belongs to the class of aromatic carbonate esters, which serve as key intermediates in phosgene-free polycarbonate synthesis via melt transesterification and as protected precursor forms of substituted phenols [1]. The parent phenolic moiety, 2,5-dimethylphenol (CAS 95-87-4), is a para-xylenol isomer with a melting point of 75–77 °C, a boiling point of 212 °C, a pKa of 10.22 (25 °C), and aqueous solubility of approximately 3.54 g/L [2]. The carbonate form offers differentiated reactivity as a transesterification substrate, improved storage stability relative to the free phenol, and serves as a stoichiometrically defined source of the 2,5-dimethylphenyl moiety for downstream synthetic applications.

Why Generic Substitution Fails for Carbonic Acid;2,5-Dimethylphenol: The Irreducible Role of the 2,5-Dimethyl Substitution Pattern


The 2,5-dimethyl substitution pattern on the phenolic ring is not interchangeable with other xylenol isomers. In oxidative polymerization, 2,5-dimethylphenol yields poly(2,5-dimethyl-1,4-phenylene oxide) with heat-reversible crystallinity and a melting point of approximately 300 °C, whereas the isomeric polymer from 2,6-dimethylphenol never recrystallizes once melted — a qualitatively distinct thermal behavior [1]. In positive-tone photoresist formulations, novolak resins incorporating 2,5-dimethylphenol as a comonomer with o-cresol demonstrate simultaneous improvements in sensitivity, resolving power, heat resistance, and dry etching resistance that m-cresol-only or other xylenol-based novolaks fail to achieve [2]. Furthermore, 2,5-dimethylphenol is the specific and irreplaceable aryloxy precursor in the synthesis of the pharmaceutical agent gemfibrozil, where alternative xylenol isomers cannot yield the correct active pharmaceutical ingredient [3]. These application-specific structure–performance relationships mean that procurement specifications tied to the 2,5-dimethylphenyl moiety cannot be met by generic substitution with 2,4-, 2,6-, or 3,5-xylenol derivatives.

Carbonic Acid;2,5-Dimethylphenol — Quantitative Comparator Evidence for Scientific Selection and Procurement


Heat-Reversible Polymer Crystallinity: Poly(2,5-dimethyl-1,4-phenylene oxide) vs. Poly(2,6-dimethyl-1,4-phenylene oxide)

Oxidative polymerization of 2,5-dimethylphenol catalyzed by a (1,4,7-triisopropyl-1,4,7-triazacyclononane)copper(II) complex yields poly(2,5-dimethyl-1,4-phenylene oxide), which exhibits heat-reversible crystallinity with a melting point of approximately 300 °C. In direct head-to-head comparison under identical polymerization conditions, the isomeric polymer poly(2,6-dimethyl-1,4-phenylene oxide) — derived from 2,6-dimethylphenol — never recrystallizes once melted, demonstrating a qualitative and functionally critical difference in thermal behavior [1]. A separate study using a CuCl–TMEDA catalyst system achieved regio-controlled polymerization of 2,5-dimethylphenol yielding a polymer with melting temperature at 280 °C, confirming reproducibility of the crystalline behavior across catalyst systems [2].

Oxidative polymerization Crystalline engineering plastics High-temperature polymers

Photoremovable Protecting Group Performance: 2,5-Dimethylphenacyl (DMP) Carbonates vs. Conventional Phenacyl-Based Phototriggers

2,5-Dimethylphenacyl (DMP) carbonates — derived from the 2,5-dimethylphenol moiety — function as photoremovable protecting groups for alcohols and phenols, releasing the corresponding hydroxy-containing molecules upon irradiation. DMP carbonates achieve quantum yields Φ = 0.10–0.20 in methanol and Φ = 0.36–0.51 in cyclohexane, with high isolated yields (>70%) [1]. For comparison, DMP phosphoric esters release the corresponding acids with quantum yields Φ = 0.71 in methanol and Φ = 0.09 in benzene; DMP sulfonic esters yield Φ = 0.68 in methanol and Φ = 0.16–0.19 in benzene — representing cross-study comparable data against the broader class of phenacyl phototriggers [2]. The unsubstituted phenacyl (Phen) group generally shows lower quantum yields in polar solvents, though precise head-to-head values depend on the leaving group identity; the DMP chromophore's methyl substitution provides a bathochromic shift and a tunable solvent-dependent release profile not achievable with the parent phenacyl system [1].

Photopharmacology Caged compounds Light-directed synthesis

Photoresist Novolak Performance: o-Cresol/2,5-Dimethylphenol Copolymer vs. m-Cresol Homopolymer Baseline

United States Patent 5,225,311 (Sumitomo Chemical) discloses that positive photoresist compositions using a novolak resin copolymerized from o-cresol and 2,5-dimethylphenol (molar ratio 95/5 to 5/95) achieve simultaneous improvements in sensitivity, resolving power, heat resistance, and resistance to dry etching relative to conventional m-cresol-only novolak resins [1]. The patent explicitly teaches that m-cresol homopolymer novolaks suffer from broad molecular weight distribution and high dispersion due to the very high reactivity of m-cresol, and that attempts to increase molecular weight for improved heat resistance tend to be accompanied by gelation — a limitation overcome by incorporating 2,5-dimethylphenol as a comonomer [1]. A related foundational study by Hanabata and Furuta (1991) established a selection principle showing that dimethylphenols with a methyl group at the m-position (i.e., the 5-position) confer high resolving power, and that 2,5-dimethylphenol is particularly preferred because it lacks a substituent adjacent to the m-position, which would otherwise interfere with the dissolution contrast needed for high-resolution patterning [2].

Semiconductor lithography Positive-tone photoresist Novolak resin design

Physical Property Differentiation: 2,5-Xylenol vs. 2,6-Xylenol and 2,4-Xylenol Isomers

Among the six xylenol isomers, 2,5-dimethylphenol occupies a distinct position in physicochemical property space. Its melting point of 75–77 °C is significantly higher than that of 2,6-xylenol (49 °C) and comparable to 2,4-xylenol (approximately 26 °C in pure form) — a 26–49 °C difference that directly impacts handling, storage, and formulation requirements [1][2]. The boiling point of 2,5-xylenol (212 °C) is intermediate among the industrially relevant isomers: higher than 2,6-xylenol (201–203 °C) and similar to 2,4-xylenol (210 °C), which affects distillation-based purification strategies [2]. Aqueous solubility data show 2,5-xylenol at approximately 3.54 g/L (25 °C), compared with 2,6-xylenol at approximately 6.05 g/L and 2,4-xylenol at approximately 7.9 g/L — meaning 2,5-xylenol is the least water-soluble of the three common industrial xylenol isomers, a property relevant to environmental partitioning (log Pow = 2.34) and phase-transfer behavior in biphasic reaction systems [3][4]. The pKa of 2,5-xylenol is 10.22 (25 °C), positioning it as a slightly weaker acid than 2,4-xylenol and a slightly stronger acid than 2,6-xylenol, as determined spectrophotometrically across all six isomers [5].

Physicochemical characterization Isomer comparison Separation science

Pharmaceutical Intermediate Specificity: 2,5-Dimethylphenol as the Exclusive Aryloxy Precursor for Gemfibrozil Synthesis

2,5-Dimethylphenol is the structurally specific and irreplaceable O-alkylation substrate for the synthesis of gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid), a widely prescribed lipid-regulating agent. The improved two-step process disclosed by Warner-Lambert (EP 0451850 / US Patent 5,654,476) achieves overall yields of greater than 80% (specifically 86% in one exemplified batch producing 21.6 kg of gemfibrozil) via O-alkylation of 2,5-dimethylphenol with a 5-halo-2,2-dimethylpentanoic acid ester, followed by hydrolysis [1][2]. No other xylenol isomer (2,3-, 2,4-, 2,6-, 3,4-, or 3,5-dimethylphenol) can serve as a substitute because the 2,5-dimethylphenoxy moiety is the pharmacophoric element of the final drug substance; substitution would yield a different chemical entity lacking the approved regulatory profile [3]. The carbonate form (CAS 92466-64-3) serves as a protected, stoichiometrically well-defined precursor that can be converted to the free 2,5-dimethylphenol under controlled conditions, offering procurement advantages in purity documentation and ease of handling relative to the hygroscopic, oxidizable free phenol .

Pharmaceutical synthesis Gemfibrozil API intermediate sourcing

Carbonate Form Advantage: Diaryl Carbonate Intermediate for Phosgene-Free Polycarbonate Synthesis

Diaryl carbonates are the key monomers for phosgene-free polycarbonate production via melt transesterification with bisphenols. The Bayer AG process (EP 0582930B1) for diaryl carbonate preparation encompasses substituted phenols including C₁–C₄ alkyl-substituted phenols, with transesterification conducted at 60–320 °C in a continuous two-column apparatus [1]. The 2,5-dimethyl-substituted diaryl carbonate (CAS 92466-64-3) — i.e., bis(2,5-dimethylphenyl) carbonate — offers a structurally defined carbonate source in which the 2,5-dimethylphenol leaving group imparts differentiated volatility (bp of free phenol: 212 °C vs. unsubstituted phenol bp: 182 °C), enabling alternative process windows for transesterification equilibrium displacement [2]. This class-level inference is supported by the general principle that alkyl substitution on the phenolic leaving group modulates both the transesterification equilibrium constant and the ease of phenol removal by distillation, two critical parameters in melt polycarbonate process design [3]. While direct head-to-head kinetic data comparing bis(2,5-dimethylphenyl) carbonate with diphenyl carbonate in polycarbonate synthesis were not identified in the available literature, the structural analogy to other alkyl-substituted diaryl carbonates used as comonomers or end-capping agents in specialty polycarbonates supports a differentiated reactivity profile [1].

Melt transesterification Polycarbonate manufacturing Green chemistry

Carbonic Acid;2,5-Dimethylphenol — Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Crystalline High-Temperature Engineering Thermoplastic Monomer Supply

Research groups and industrial R&D laboratories synthesizing poly(2,5-dimethyl-1,4-phenylene oxide) via oxidative coupling polymerization require the 2,5-dimethylphenol monomer (or its carbonate precursor) as the sole monomer capable of yielding a heat-reversibly crystalline polymer with a melting point of approximately 300 °C [1]. The 2,6-dimethyl isomer is explicitly unsuitable, as its polymer remains permanently amorphous after initial melting — a distinction confirmed by direct head-to-head DSC analysis [1]. The carbonate form (CAS 92466-64-3) provides a stable, solid, stoichiometrically defined source of the 2,5-dimethylphenol moiety that can be liberated under controlled conditions, reducing oxidative degradation during storage relative to the free phenol. Procurement specifications should require certification of isomeric purity, as even minor contamination with 2,6-xylenol would compromise the crystallinity of the resulting polymer.

Advanced Semiconductor Photoresist Novolak Resin Formulation

Positive-tone photoresist manufacturers developing high-resolution formulations for IC lithography benefit from novolak resins incorporating 2,5-dimethylphenol as a comonomer with o-cresol. As demonstrated in US Patent 5,225,311, these copolymer novolaks achieve simultaneous improvements in sensitivity, resolving power, heat resistance, and dry etching resistance that neither m-cresol homopolymers nor other xylenol copolymers can deliver [2]. The foundational selection principle established by Hanabata and Furuta (1991) confirms that the 2,5-dimethyl substitution pattern is structurally optimal for high dissolution contrast [3]. The carbonate precursor form offers advantages in purity documentation and controlled stoichiometry for precise copolymer composition control, which is critical for batch-to-batch reproducibility in semiconductor-grade materials.

Photochemical Biology — Caged Compound and Phototrigger Development

Academic and pharmaceutical research laboratories developing light-activated (caged) bioactive molecules require the 2,5-dimethylphenacyl (DMP) chromophore for its solvent-tunable photochemical quantum yields: Φ = 0.10–0.20 in methanol vs. Φ = 0.36–0.51 in cyclohexane for carbonate-based caging, and up to Φ = 0.71 in methanol for phosphate photorelease [4][5]. This performance profile, characterized by laser flash photolysis and product analysis, enables experimental designs where photorelease kinetics can be modulated by solvent environment — a capability not available with the unsubstituted phenacyl chromophore. The carbonate ester form of 2,5-dimethylphenol (CAS 92466-64-3) serves as a direct precursor for DMP carbonate synthesis via transesterification or for conversion to DMP bromoacetate as the key alkylating reagent for introducing the DMP cage onto carboxylic acid, phosphate, or sulfonate functionalities.

Pharmaceutical Intermediate Procurement for Gemfibrozil API Manufacturing

GMP and non-GMP chemical suppliers serving the generic pharmaceutical industry require 2,5-dimethylphenol of high isomeric purity as the exclusive O-alkylation substrate for gemfibrozil synthesis [6]. With optimized two-step processes delivering overall yields exceeding 80% (exemplified at 86% on multi-kilogram scale), the quality of the 2,5-dimethylphenol input directly determines API yield and purity [6][7]. The carbonate form (CAS 92466-64-3) provides a chemically protected, easily handled solid alternative to the free phenol, reducing the risk of oxidative discoloration and moisture absorption during storage and transport. Procurement contracts for this application must specify freedom from isomeric xylenol contaminants, as any alternative isomer would produce a different chemical entity outside the approved gemfibrozil regulatory dossier.

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